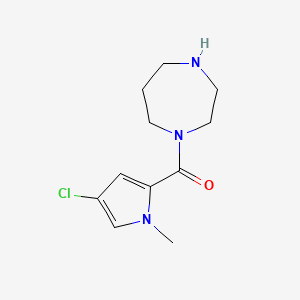

1-(4-chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane

CAS No.: 1038285-66-3

Cat. No.: VC2984604

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038285-66-3 |

|---|---|

| Molecular Formula | C11H16ClN3O |

| Molecular Weight | 241.72 g/mol |

| IUPAC Name | (4-chloro-1-methylpyrrol-2-yl)-(1,4-diazepan-1-yl)methanone |

| Standard InChI | InChI=1S/C11H16ClN3O/c1-14-8-9(12)7-10(14)11(16)15-5-2-3-13-4-6-15/h7-8,13H,2-6H2,1H3 |

| Standard InChI Key | JETHPNKFGXZNJF-UHFFFAOYSA-N |

| SMILES | CN1C=C(C=C1C(=O)N2CCCNCC2)Cl |

| Canonical SMILES | CN1C=C(C=C1C(=O)N2CCCNCC2)Cl |

Introduction

Chemical Identity and Structural Characteristics

| Quantity | Price (€) | Reference Code |

|---|---|---|

| 50 mg | 602.00 | 3D-NRB28566 |

| 500 mg | 1,670.00 | 3D-NRB28566 |

The compound is provided with appropriate safety documentation, including Safety Data Sheets as required for laboratory chemicals .

Structure Analysis Techniques

The structural characterization of 1-(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane would typically involve multiple analytical techniques, with NMR spectroscopy being particularly valuable.

NMR Spectroscopy

NMR spectroscopy provides critical information about the connectivity and conformational properties of heterocyclic compounds like 1-(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane. For related compounds, distinctive patterns in both ¹H and ¹³C NMR spectra have been observed that help confirm their structures .

In ¹H NMR analysis of similar compounds, characteristic signals for methyl substituents on nitrogen atoms typically appear as singlets in the range of 2.25–2.27 ppm . For compounds with amide linkages, the carbonyl group often influences the chemical shifts of adjacent protons, providing diagnostic signals for structural confirmation.

Mass Spectrometry

Mass spectrometry would be another valuable tool for structural analysis, particularly for confirming the molecular formula and examining fragmentation patterns. For related 1,4-benzodiazepines, characteristic trends in fragmentation patterns have been observed using ion-trap mass spectrometry, with patterns largely dictated by the attached substituents .

Collision-induced ionization (CID) spectrometry has shown that certain heterocycles predominantly decompose through specific pathways, such as loss of CO or H₂O, depending on their substitution patterns . Similar analyses would be valuable for confirming the structure of 1-(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane.

Related Compounds and Structural Analogs

Understanding the relationship between 1-(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane and similar compounds provides valuable context for its potential applications and properties.

Pyrrole Derivatives

Various pyrrole derivatives with similar substitution patterns have been investigated for their chemical properties and potential applications. Compounds containing 4-chloro-1-methyl-1H-pyrrole moieties connected to other heterocyclic systems have been synthesized and characterized . These include compounds like pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] diazepines, which share structural similarities with our target compound .

Diazepane and Diazepine Analogs

The 1,4-diazepane ring in our target compound is closely related to the 1,4-diazepine system, which has been extensively studied due to its significance in medicinal chemistry. The 1,4-benzodiazepine class, in particular, has achieved notable clinical importance and commercial success as central nervous system (CNS)-active agents .

Pharmacological Significance of Related Structures

The structural elements present in 1-(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane suggest potential pharmacological relevance based on the known activities of related compounds.

CNS Activities

Related 1,4-diazepine derivatives, particularly 1,4-benzodiazepines, have demonstrated significant activity in the central nervous system. Compounds like nitrazepam and clonazepam are well-known examples that have found clinical applications .

Peptidomimetic Applications

As previously noted, compounds containing 1,4-diazepine or 1,4-diazepane rings can function as topological mimetics of certain structural elements found in peptides . This property has led to their investigation as scaffolds for developing peptidomimetics with improved pharmacokinetic properties compared to native peptides.

Future Research Directions

Future research on 1-(4-Chloro-1-methyl-1H-pyrrole-2-carbonyl)-1,4-diazepane could focus on several promising directions:

-

Detailed conformational analysis using advanced computational and spectroscopic methods to understand its three-dimensional structure and dynamic behavior.

-

Investigation of its potential biological activities, particularly in areas where related compounds have shown promise, such as CNS applications or as peptidomimetic scaffolds.

-

Development of efficient and selective synthetic routes to enable the preparation of structural analogs for structure-activity relationship studies.

-

Exploration of its potential as a building block for constructing more complex molecular architectures with tailored properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume